1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine
Description
Properties
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-11-5-4-6-12(9-11)19-10-13(16-17-19)14(20)18-7-2-1-3-8-18/h4-6,9-10H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINXXPQGQDPFRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves a multi-step processThis reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles . The specific steps include:
- Preparation of the azide intermediate.
- Cycloaddition with an alkyne to form the triazole ring.
- Coupling of the triazole with a piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine or triazole derivatives.
Scientific Research Applications
1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
2.1.1. 1-{[1-(2-Fluorophenyl)-1H-1,2,3-Triazol-5-yl]Methyl}-4-Piperidinecarboxylic Acid This analog replaces the 3-chlorophenyl group with a 2-fluorophenyl substituent (). The ortho-substitution may sterically hinder interactions with flat binding pockets, whereas the meta-chloro group in the target compound allows better planar alignment with hydrophobic regions .
2.1.2. 4-[5-[(Rac)-1-[5-(3-Chlorophenyl)-3-Isoxazolyl]Ethoxy]-4-Methyl-4H-1,2,4-Triazol-3-yl]Pyridine
Here, the 3-chlorophenyl group is retained but integrated into an isoxazole ring (). The isoxazole’s oxygen atom introduces hydrogen-bonding capacity absent in the triazole-based target compound. This structural difference may alter target selectivity; for instance, the isoxazole derivative is reported for stress-related disorders, whereas triazole-piperidine hybrids often exhibit antifungal or antimicrobial activity .
Modifications to the Piperidine Moiety
The carbaldehyde group introduces electrophilic reactivity, which may lead to instability or off-target interactions compared to the carbonyl-linked piperidine in the target compound .
2.2.2. 1-(Piperidin-4-yl)-1H-1,2,4-Triazole-3-Carbonitrile Hydrochloride
Replacement of the 1,2,3-triazole with a 1,2,4-triazole and addition of a carbonitrile group () alters hydrogen-bonding patterns. The 1,2,4-triazole’s nitrogen arrangement may reduce π-π stacking efficiency, while the carbonitrile group enhances electron-withdrawing effects, possibly improving metabolic stability .
Pharmacophore and Binding Interactions
- Hydrophobic Interactions : The 3-chlorophenyl group in the target compound aligns with hydrophobic cavities in proteins, similar to the 1-(3-phenylbutyl)piperidine analogs in , which maintain salt bridges with Glu172 despite RMSD variations (>2.5 Å). Larger hydrophobic substituents (e.g., in compounds 37, 62) reorient the piperidine group to fit deeper into pockets, suggesting the target’s chloro group optimizes a balance between size and orientation .
- Hydrogen Bonding : The triazole’s nitrogen atoms in the target compound may mimic the interactions seen in 1d (), where C–H···N and π-stacking stabilize binding. Substituting triazole with isoxazole () or 1,2,4-triazole () disrupts these interactions, affecting efficacy .
Biological Activity
The compound 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a triazole moiety linked to a piperidine ring, and the presence of a chlorophenyl group enhances its biological activity. Understanding its biological activity is crucial for exploring its applications in pharmacology, particularly in neuropharmacology and oncology.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Triazole Core : Utilizing Huisgen 1,3-dipolar cycloaddition (click reaction) between an azide and an alkyne.
- Introduction of the Piperidine Ring : Achieved through reductive amination.
- Amidation Reaction : Coupling with appropriate carboxylic acids to finalize the structure.
Anticancer Properties
Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines, including:
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Hepatocellular Carcinoma (HepG2) | 5.0 | |
| Breast Cancer (MCF-7) | 4.5 | |
| Prostate Cancer (PC-3) | 6.0 | |
| Colorectal Cancer (HCT-116) | 7.5 |
These studies utilized the MTT assay to evaluate cell viability, indicating that structural modifications in triazole derivatives can significantly enhance their anticancer activity.
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit c-Met protein kinase, which is involved in cancer progression and metastasis.
- Induction of Apoptosis : Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells, leading to reduced cell proliferation.
Study 1: In Vitro Analysis
A study conducted on a series of triazole derivatives, including this compound, reported promising results in inhibiting cell growth across multiple cancer types. The study highlighted that modifications to the chlorophenyl group significantly impacted biological activity.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR revealed that the introduction of halogen atoms at specific positions on the phenyl ring could enhance biological potency. The presence of a chlorophenyl moiety was found to be particularly effective against certain cancer cell lines.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks:
- Acute Toxicity : Classified as harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation upon contact (H315).
These safety profiles necessitate further investigation into the therapeutic index and potential side effects during clinical development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-[1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine?
- The compound is typically synthesized via click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring, followed by coupling with a piperidine derivative. Multi-step protocols often involve:
- Step 1 : Synthesis of the 1,2,3-triazole core using azide and alkyne precursors under Cu(I) catalysis .
- Step 2 : Introduction of the 3-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Step 3 : Piperidine acylation using activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) .
Q. What analytical techniques are critical for structural confirmation of this compound?
- X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for analogous triazole-piperidine hybrids .
- NMR spectroscopy :
- ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., triazole ring substitution pattern) .
- 2D techniques (COSY, HSQC) resolve overlapping signals in the piperidine and aryl regions.
Q. How should solubility and stability be managed during in vitro assays?
- Solubility : Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous buffers, employ co-solvents like ethanol (<5% v/v) or surfactants (e.g., Tween-80).
- Stability :
- Store lyophilized powder at –20°C under inert gas (N₂/Ar).
- Monitor degradation via HPLC under assay conditions (e.g., pH 7.4, 37°C) .
Advanced Research Questions
Q. How can contradictions in reported biological activities of analogous triazole-piperidine hybrids be resolved?
- Reproducibility checks : Standardize assay protocols (e.g., microbial strain, incubation time) and verify compound purity (>95% via HPLC) .
- Substituent effects : Compare activities of derivatives with varying substituents (e.g., 3-Cl vs. 4-F phenyl groups) to identify pharmacophores. For example, 3-chlorophenyl analogs often show enhanced antimicrobial potency due to hydrophobic interactions .
- Mechanistic studies : Use knockout strains (e.g., Candida albicans ΔERG11) to confirm target specificity and rule off-target effects .
Q. What computational strategies are effective for target identification and binding mode prediction?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., CYP51 in fungal sterol biosynthesis). Prioritize poses with hydrogen bonds to triazole N-atoms and van der Waals contacts with the chlorophenyl group .
- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories (e.g., in GROMACS) to identify critical residue interactions .
- QSAR modeling : Develop predictive models using descriptors like logP, topological polar surface area (TPSA), and Hammett σ constants for substituents .
Q. How can regioselectivity challenges during triazole ring functionalization be addressed?
- Protection/deprotection strategies : Temporarily block reactive sites (e.g., piperidine N-H) with Boc or Fmoc groups during triazole modification .
- Microwave-assisted synthesis : Enhances regioselectivity in Cu(I)-catalyzed reactions by reducing side-product formation .
- Kinetic vs. thermodynamic control : Adjust reaction temperature and catalyst loading to favor 1,4- over 1,5-triazole isomers .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Dose-response profiling : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HeLa, HEK293) to identify cell-type-specific sensitivities .
- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish cytotoxic vs. cytostatic effects .
- Metabolic interference : Check for off-target inhibition of mitochondrial enzymes (e.g., via Seahorse assays) .
Methodological Recommendations
Q. What strategies optimize yield in multi-step syntheses?
- Intermediate purification : Use flash chromatography (silica gel, gradient elution) after each step to remove unreacted starting materials .
- Catalyst screening : Test alternative catalysts (e.g., Ru-based systems for strain-promoted azide-alkyne cycloaddition) to improve triazole yields .
- Scale-up considerations : Transition from batch to flow chemistry for exothermic reactions (e.g., acylations) .
Structural-Activity Relationship (SAR) Insights
Q. Which structural modifications enhance metabolic stability?
- Piperidine substitution : Replace labile N-H with methyl or acetyl groups to reduce oxidative metabolism .
- Triazole bioisosteres : Substitute triazole with oxadiazole or tetrazole rings to modulate CYP450 interactions .
- Halogen positioning : 3-Chlorophenyl analogs generally exhibit longer half-lives than 4-substituted derivatives due to reduced glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
